molecular formula C18H20N8 B11549980 1,1'-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole)

1,1'-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole)

Cat. No.: B11549980
M. Wt: 348.4 g/mol
InChI Key: GHFMAGIVRSVEJW-UHFFFAOYSA-N
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Description

1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that features a benzotriazole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of benzotriazole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of 1H-benzotriazole and a piperazine derivative in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzotriazole moiety, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in applications such as corrosion inhibition and catalysis. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to the presence of both benzotriazole and piperazine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C18H20N8

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[4-(benzotriazol-1-ylmethyl)piperazin-1-yl]methyl]benzotriazole

InChI

InChI=1S/C18H20N8/c1-3-7-17-15(5-1)19-21-25(17)13-23-9-11-24(12-10-23)14-26-18-8-4-2-6-16(18)20-22-26/h1-8H,9-14H2

InChI Key

GHFMAGIVRSVEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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